molecular formula C12H11N3O2 B8371915 (3-Nitropyridin-2-yl)-m-tolylamine

(3-Nitropyridin-2-yl)-m-tolylamine

Cat. No. B8371915
M. Wt: 229.23 g/mol
InChI Key: XQYXDWHVXPNULZ-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (3-nitropyridin-2-yl)-m-tolylamine (2.30 g, 10.0 mmol) in EtOAc (150 mL) was degassed with a stream of nitrogen prior to addition of 10% Pd/C (400 mg) and was stirred at RT under a hydrogen atmosphere for 16 h. The suspension was filtered and the filtrate was concentrated in vacuo to afford the title compound as a white solid (1.88 g, 94%). LCMS (Method C): RT 1.60 min [M+H]+ 200.1.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][C:11]2[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>CCOC(C)=O>[C:13]1([CH3:17])[CH:14]=[CH:15][CH:16]=[C:11]([NH:10][C:5]2[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][N:6]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC=1C=C(C=CC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under a hydrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
to addition of 10% Pd/C (400 mg)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)NC1=NC=CC=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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